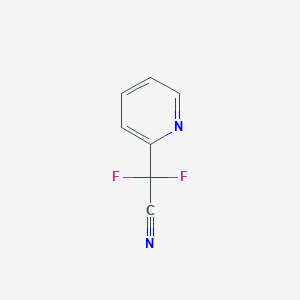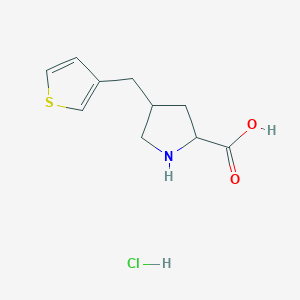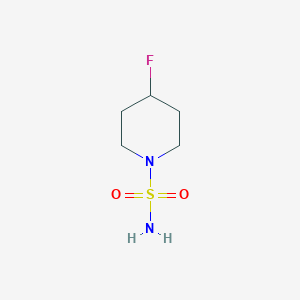
4-Fluoropiperidine-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluoropiperidine-1-sulfonamide is a fluorinated derivative of piperidine, a six-membered heterocyclic compound containing nitrogen. . The sulfonamide group further contributes to its biological activity, making it a compound of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoropiperidine-1-sulfonamide typically involves multi-step processes. One common method includes the fluorination of piperidine derivatives followed by sulfonamide formation. The fluorination step can be achieved using reagents such as Selectfluor® (1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo-[2.2.2] octane bis (tetrafluoroborate)) . The sulfonamide formation involves the reaction of the fluorinated piperidine with sulfonyl chlorides under basic conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Fluoropiperidine-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amines under specific conditions.
Substitution: The fluorine atom in the piperidine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Sulfonyl derivatives.
Reduction: Amines.
Substitution: Various substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
4-Fluoropiperidine-1-sulfonamide has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-Fluoropiperidine-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes such as dihydropteroate synthetase, which is crucial for folic acid synthesis in bacteria . This inhibition disrupts bacterial growth and replication. Additionally, the fluorine atom’s electronic effects can modulate the compound’s interaction with biological targets, enhancing its efficacy .
Vergleich Mit ähnlichen Verbindungen
3-Fluoropiperidine: Another fluorinated piperidine derivative with similar conformational properties.
4-Fluoropyridine: A fluorinated pyridine with distinct electronic properties.
Sulfonimidates: Organosulfur compounds with similar reactivity and applications.
Uniqueness: 4-Fluoropiperidine-1-sulfonamide stands out due to its combined fluorine and sulfonamide functionalities, which confer unique pharmacokinetic and biological properties. This dual functionality makes it a versatile compound in drug discovery and other scientific research areas .
Eigenschaften
Molekularformel |
C5H11FN2O2S |
|---|---|
Molekulargewicht |
182.22 g/mol |
IUPAC-Name |
4-fluoropiperidine-1-sulfonamide |
InChI |
InChI=1S/C5H11FN2O2S/c6-5-1-3-8(4-2-5)11(7,9)10/h5H,1-4H2,(H2,7,9,10) |
InChI-Schlüssel |
QUADDRBANYBCDZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1F)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


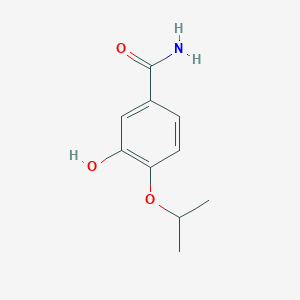
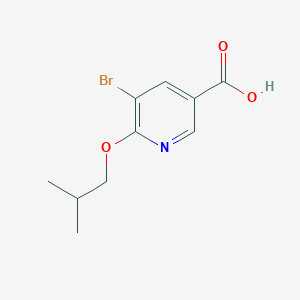
![1-Methyl-7-(trifluoromethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B15090952.png)
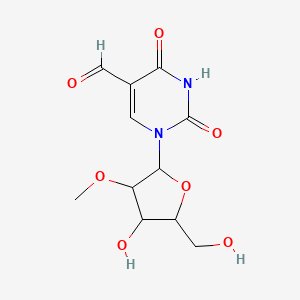
methanone](/img/structure/B15090965.png)
![(3S)-3-[(3,3-Difluoropyrrolidin-1-yl)methyl]piperidine](/img/structure/B15090969.png)
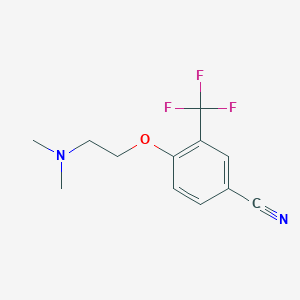
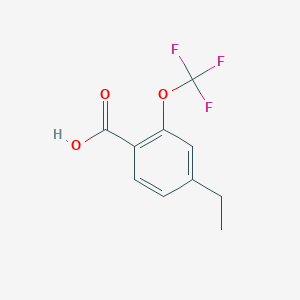
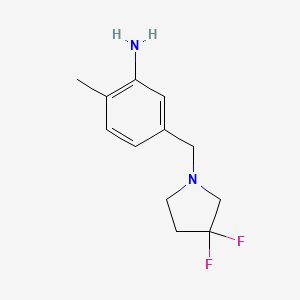
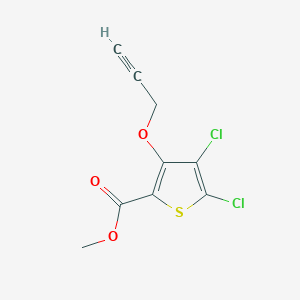
![(1S,6S)-5-Methylidene-2-oxa-7,9-diazabicyclo[4.2.2]decane-8,10-dione](/img/structure/B15091005.png)
